2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-12(23)16-9-14(15-4-2-3-7-22(15)16)20(25)26-10-19(24)21-13-5-6-17-18(8-13)28-11-27-17/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJMOGLFJFKNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with an indolizine precursor under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, utilizing techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with specific binding sites, while the indolizine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s indolizine core differs from the thiazoloquinazoline and thiazolopyrimidine systems, which are larger, more rigid, and often associated with kinase inhibition or antimicrobial activity.
- The acetyl group in the target compound may reduce polarity compared to the carboximide in or the benzylidene in , influencing solubility and bioavailability.
Key Observations :
- The IR spectrum of reveals characteristic carbonyl (1643 cm⁻¹) and aromatic (1500 cm⁻¹) stretches, which would likely differ in the target compound due to its acetyl and carboxylate groups.
Spectral and Crystallographic Data
The thiazoloquinazoline derivative exhibits distinct NMR signals:
- ¹H-NMR : δ 8.27 (d, 1H, quinazoline-H), 5.97 (s, 2H, methylenedioxy), 2.67 (m, 4H, pyrrolidine) .
- HRMS : [M+H]+ observed at 462.1736 (calculated 462.1712) .
For the target compound, analogous signals would include:
- Expected ¹H-NMR : Resonances for indolizine protons (~δ 7.0–8.5), methylenedioxy (δ ~5.9–6.0), and acetyl (δ ~2.1–2.5).
- HRMS : Molecular ion peaks matching its theoretical mass.
Crystallographic analysis using tools like Mercury could elucidate packing patterns and intermolecular interactions, distinguishing it from related compounds.
Biological Activity
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, an indolizine ring, and an ester functional group. This structural composition suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique features allow it to interact with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate. Its molecular formula is with a molecular weight of 384.35 g/mol. The structure includes:
- Benzo[d][1,3]dioxole moiety : Known for its presence in numerous bioactive compounds.
- Indolizine ring : Associated with various pharmacological activities.
- Ester functional group : Enhances solubility and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 |
These compounds exhibited stronger anticancer activity than the standard drug doxorubicin in certain cases.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of EGFR : The epidermal growth factor receptor (EGFR) pathway is crucial in cancer progression. Compounds targeting this pathway can hinder tumor growth.
- Induction of Apoptosis : Analysis via annexin V-FITC assays indicates that these compounds can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Studies show that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects.
Research Findings
Research has explored various aspects of the biological activity of related compounds:
- Synthesis and Evaluation : Compounds derived from benzo[d][1,3]dioxole have been synthesized and evaluated for their cytotoxicity against multiple cancer cell lines using methods such as the SRB assay.
- Structure-Activity Relationship (SAR) : The structural features that enhance biological activity have been identified through SAR studies, indicating that modifications to the benzo[d][1,3]dioxole moiety can significantly impact potency.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins at the molecular level, supporting experimental findings regarding their anticancer properties.
Comparison with Similar Compounds
When compared to other bioactive compounds containing similar structural motifs, such as:
| Compound Name | Biological Activity |
|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Anticancer properties; inhibits angiogenesis |
| N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-N-(4-methoxybenzyl)acetamide | Potential anti-inflammatory effects |
The unique combination of the benzo[d][1,3]dioxole and indolizine structures in 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate offers distinct chemical reactivity and potential therapeutic applications.
Q & A
Q. Advanced
- Benzoylation : Electrophilic substitution at the indolizine C-3 position using benzoyl chlorides in dichloromethane with AlCl catalysis .
- Methoxylation : Ullmann coupling with iodomethane and copper(I) oxide introduces methoxy groups, enhancing lipophilicity .
- Amino group alkylation : React primary amines with bromoacetyl intermediates under Schotten-Baumann conditions to improve water solubility .
What analytical techniques are critical for stability studies under varying conditions?
Q. Advanced
- HPLC-DAD : Monitors degradation products under UV light or acidic/basic conditions.
- LC-MS/MS : Identifies hydrolytic byproducts (e.g., free indolizine carboxylic acids) .
- Environmental fate studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems, quantifying half-lives via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
